molecular formula C17H32N2O6P2 B091111 Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic O,O,O',O'-neopentanetetrayl ester CAS No. 19341-49-2

Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic O,O,O',O'-neopentanetetrayl ester

Cat. No.: B091111
CAS No.: 19341-49-2
M. Wt: 422.4 g/mol
InChI Key: GLJCNOTZDACPNG-UHFFFAOYSA-N
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Description

Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic O,O,O',O'-neopentanetetrayl ester is a useful research compound. Its molecular formula is C17H32N2O6P2 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,9-bis(azepan-1-yl)-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O6P2/c20-26(18-9-5-1-2-6-10-18)22-13-17(14-23-26)15-24-27(21,25-16-17)19-11-7-3-4-8-12-19/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJCNOTZDACPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)P2(=O)OCC3(CO2)COP(=O)(OC3)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172943
Record name Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic O,O,O',O'-neopentanetetrayl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19341-49-2
Record name NSC 84497
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84497
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic O,O,O',O'-neopentanetetrayl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (HEXAHYDRO-1H-AZEPIN-1-YL)PHOSPHONIC ACID CYCLIC O,O,O',O'-NEOPENTANETETRAYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY8T9E5LEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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